Product packaging for Bis(2,4-dichlorophenoxy)acetic acid(Cat. No.:CAS No. 100541-30-8)

Bis(2,4-dichlorophenoxy)acetic acid

Cat. No.: B1165892
CAS No.: 100541-30-8
M. Wt: 382 g/mol
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Description

Contextualization of Bis(2,4-dichlorophenoxy)acetic acid within Environmental Chemistry and Ecotoxicology Research

Phenoxyacetic acid derivatives are a major group of herbicides used globally to control broadleaf weeds in agriculture and other settings. canada.canih.gov A prominent member of this family is 2,4-dichlorophenoxyacetic acid (2,4-D), a systemic herbicide that has been in use since the 1940s. wikipedia.orgepa.gov The extensive application of these herbicides leads to their presence in various environmental compartments, including soil, surface water, and groundwater, raising concerns about their potential impact on ecosystems and human health. canada.ca

The environmental fate of phenoxyacetic acid herbicides is influenced by processes such as biodegradation, photodegradation, and hydrolysis. wikipedia.org For instance, the half-life of 2,4-D in aerobic mineral soils is approximately 6.2 days, where it is broken down by microorganisms. wikipedia.org In aquatic environments, its persistence can vary, with a half-life of 15 days in aerobic conditions and extending to over 300 days in anaerobic conditions. wikipedia.orgyoutube.com

Within this context, the compound this compound emerges. While not a primary active ingredient in herbicide formulations, it has been identified as a potential impurity in the manufacturing of 2,4-D. nih.gov The study of such byproducts is crucial in environmental chemistry and ecotoxicology as they can possess their own unique toxicological profiles and environmental behaviors, which may differ from the parent compound. The presence of such impurities, even in small quantities, necessitates a thorough understanding of their potential environmental and health risks. chemservice.com

Evolution of Research on Phenoxyacetic Acid Compounds: Historical and Current Perspectives

Research into phenoxyacetic acid compounds began in the 1940s with the discovery of their plant growth-regulating properties, which quickly led to their development as selective herbicides. wikipedia.orgchemicalbook.com Early research focused on their efficacy in weed control and their mode of action, which involves mimicking the plant hormone auxin to induce uncontrolled growth in broadleaf weeds. orst.edu

Over the decades, the research focus has expanded significantly. In the mid-20th century, concerns about the environmental and health impacts of widespread pesticide use prompted investigations into the toxicology of phenoxyacetic acids. This included studies on their acute and chronic effects on various organisms. wikipedia.org For example, while 2,4-D generally exhibits moderate toxicity to mammals and birds, certain ester forms can be highly toxic to fish and other aquatic life. wikipedia.orgepa.gov

In recent years, research has become more nuanced, exploring aspects such as:

Degradation Pathways: Detailed studies have elucidated the microbial and photochemical pathways through which these compounds break down in the environment. youtube.comnih.gov

Contaminants: There has been a growing focus on identifying and quantifying impurities in commercial herbicide formulations, such as various chlorinated dibenzo-p-dioxins and other related compounds. nih.gov

Genotoxicity and Endocrine Disruption: Modern research investigates the potential for these compounds to cause genetic damage or interfere with the endocrine systems of non-target organisms. nih.govnih.gov

Analytical Methods: The development of advanced analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), has enabled the sensitive detection and quantification of these herbicides and their transformation products in environmental samples. nih.gov

This evolution reflects a broader shift in environmental science towards a more holistic understanding of the lifecycle and impact of chemical contaminants.

Identification of Key Research Gaps and Emerging Areas in Compound Studies

Despite decades of research on phenoxyacetic acid herbicides, significant knowledge gaps remain, particularly concerning compounds like this compound.

Key Research Gaps:

Limited Data on Specific Impurities: While the presence of this compound as an impurity in 2,4-D has been noted, there is a scarcity of publicly available research on its specific toxicological properties, environmental fate, and prevalence in commercial products and the environment. nih.gov

Mixture Effects: The real-world exposure to these herbicides often involves complex mixtures of the active ingredient, various derivatives, and impurities. The synergistic or antagonistic effects of these mixtures are not yet fully understood.

Sub-lethal Effects: More research is needed to understand the long-term, sub-lethal effects of low-level exposure to these compounds on non-target organisms, including their impact on reproductive success, immune function, and behavior.

Degradation in Complex Matrices: While degradation pathways in controlled laboratory settings are relatively well-studied, their dynamics in complex environmental matrices like different soil types and sediment under varying redox conditions require further investigation. youtube.com

Emerging Areas of Research:

‘Omics’ Technologies: The application of genomics, proteomics, and metabolomics can provide a deeper understanding of the molecular mechanisms of toxicity and the microbial degradation of these compounds.

Advanced Oxidation Processes: Research into novel water treatment technologies, such as advanced oxidation processes, for the efficient removal of persistent phenoxyacetic acid derivatives from contaminated water sources is an active area of investigation.

Bioremediation Strategies: The isolation and characterization of novel microbial strains with enhanced capabilities to degrade these herbicides offer promising avenues for the bioremediation of contaminated sites. nih.gov

Computational Toxicology: In silico methods, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the toxicity of less-studied derivatives and impurities, helping to prioritize compounds for further empirical testing.

The study of this compound and other related but less-common phenoxyacetic acid derivatives represents a critical frontier in environmental science. Closing the existing knowledge gaps is essential for a comprehensive risk assessment and the development of effective management strategies to mitigate any potential adverse effects of this important class of herbicides.

Compound Information

Compound Name
2,4-Dichlorophenoxyacetic acid (2,4-D)
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
4-chloro-2-methylphenol (4C2MP)
4-chloro-2-methylphenoxyacetic acid (MCPA)
This compound
Chloroacetic acid
Dichlorprop
Fenoprop
Mecoprop
Phenoxyacetic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Cl4O4 B1165892 Bis(2,4-dichlorophenoxy)acetic acid CAS No. 100541-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-bis(2,4-dichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4O4/c15-7-1-3-11(9(17)5-7)21-14(13(19)20)22-12-4-2-8(16)6-10(12)18/h1-6,14H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLNQESJGPCJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(C(=O)O)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization Methodologies for Research Applications

Advanced Synthetic Pathways for Controlled Production of Research-Grade Compound

The synthesis of research-grade 2,4-D involves established chemical reactions that can be adapted and optimized for laboratory settings. The primary goal is to produce a high-purity product, free from isomeric and other process-related impurities often found in technical-grade materials. nih.govuchicago.edu

In a laboratory context, 2,4-D is commonly synthesized through a process analogous to the Williamson ether synthesis. This involves the reaction of 2,4-dichlorophenol (B122985) with a haloacetic acid, typically chloroacetic acid, in the presence of a base. who.int

A common laboratory procedure involves:

Reaction Setup : Equimolar concentrations of 2,4-dichlorophenol and chloroacetic acid are dissolved in an aqueous solution containing a base, such as sodium hydroxide. uchicago.edu

Reaction Conditions : The mixture is heated, often on a steam bath, to facilitate the condensation reaction. uchicago.edu One patented method involves heating the reactants to 100°C for approximately 40 minutes after adjusting the pH to 11 with sodium bicarbonate. google.com

Acidification and Precipitation : After the reaction, the mixture is cooled, and a strong acid like hydrochloric acid is added to lower the pH to around 4. This protonates the carboxylate, causing the 2,4-D acid to precipitate out of the solution as a solid. uchicago.edugoogle.com

Purification : The crude solid product is then subjected to purification steps. This typically includes washing with water to remove inorganic salts and unreacted starting materials. uchicago.edu For higher purity, recrystallization is employed. The crystals are dissolved in a minimal amount of a suitable solvent, such as 80% ethanol, filtered, and then the solvent is slowly evaporated to yield large, pure white crystals of 2,4-D. uchicago.edu

Optimization of this process for research-grade material focuses on controlling reaction conditions to minimize byproduct formation and implementing rigorous purification steps. The melting point of the purified product is a key indicator of purity, with a reported range of 132-134°C for lab-synthesized 2,4-D. uchicago.edu Another synthetic route involves the chlorination of phenoxyacetic acid. who.intgoogle.com This two-step process first involves condensing phenol (B47542) with chloroacetic acid to form phenoxyacetic acid, which is then chlorinated using a catalyst to produce 2,4-D. who.int

For specific research applications, particularly in analytical chemistry and biological uptake studies, 2,4-D is often converted into its ester derivatives. Esterification increases the compound's volatility, which is necessary for analysis by gas chromatography (GC), and can alter its lipophilicity, influencing its transport across biological membranes. nih.gov24d.infomt.gov

Ester Synthesis: The reaction of 2,4-D acid with an alcohol forms a 2,4-D ester. 24d.info Common esters used in research include methyl, butyl, and ethylhexyl esters. who.int24d.info

Methyl Ester: For analytical purposes, 2,4-D is frequently converted to its methyl ester. This can be achieved using derivatizing agents like diazomethane (B1218177) or boron trifluoride-methanol. researchgate.netepa.govepa.gov While effective, diazomethane is hazardous, leading researchers to explore safer alternatives like BCl₃/2-chloroethanol, which forms a 2-chloroethyl ester. nih.gov

Butyl Ester: The butyl ester can be prepared by reacting 2,4-D with n-butanol in the presence of a sulfuric acid catalyst and a solvent like toluene. The mixture is heated under reflux to drive the reaction to completion, followed by neutralization and purification steps. google.com

Solventless Synthesis: Modern, "green chemistry" approaches report the solventless synthesis of 2,4-D esters using inorganic solid supports like silica (B1680970) or clays, with the reaction rate enhanced by microwave assistance. rsc.org

These derivatization methods are crucial for studies requiring specific physicochemical properties, such as increased volatility for GC analysis or altered solubility for uptake experiments. nih.govmt.gov

Spectroscopic and Chromatographic Approaches for Purity Assessment and Structural Elucidation in Research

To ensure the identity, purity, and concentration of a research-grade 2,4-D sample, a combination of chromatographic and spectroscopic techniques is essential.

Chromatographic Methods: Chromatography separates the target compound from impurities, allowing for quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for analyzing 2,4-D without the need for derivatization. oup.com The method typically uses a UV detector, with detection wavelengths set at characteristic absorption maxima of 2,4-D, such as 228 nm, 230 nm, or 280 nm. oup.comresearchgate.netgoogle.com HPLC methods can achieve high sensitivity, with limits of detection (LOD) as low as 0.45 µg/mL and limits of quantitation (LOQ) of 2 µg/mL in water samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, 2,4-D must first be derivatized into a more volatile form, typically its methyl ester (2,4-D ME). nih.govepa.gov GC-MS provides excellent separation and definitive structural confirmation. In selected ion monitoring (SIM) mode, specific mass-to-charge ratio (m/z) ions are monitored for high selectivity and quantification. For 2,4-D ME, characteristic ions include m/z 234 (quantitation), 236, and 199. epa.gov

Spectroscopic Methods: Spectroscopy is used for structural confirmation and to understand the compound's electronic and vibrational properties.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to determine the concentration of 2,4-D in solutions and as a detection method in HPLC. uchicago.edu In aqueous solutions, 2,4-D exhibits characteristic absorption maxima. One study reported absorption peaks at 228.5 nm, 283 nm, and 291 nm in aqueous solution. uchicago.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. hyphadiscovery.com Techniques like ¹H NMR and ¹³C NMR provide detailed information about the molecular skeleton. Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to definitively assign all proton and carbon signals, confirming the connectivity and structure of the synthesized compound. uwa.edu.auacs.org This is particularly important to confirm the substitution pattern on the aromatic ring and ensure the correct isomer has been synthesized.

Terahertz Time-Domain Spectroscopy (THz-TDS): This technique has been used to identify characteristic absorption peaks of 2,4-D, with one study reporting distinct peaks at 1.36, 1.60, and 2.38 THz, which were in good agreement with theoretical calculations. mdpi.com

The following tables summarize key analytical data for the characterization of 2,4-D.

Table 1: Chromatographic Conditions for 2,4-D Analysis

Technique Column Type Mobile Phase/Carrier Gas Detection Analyte Form Reference
HPLC Core-shell mixed-mode Acetonitrile (B52724), Buffer UV (228 nm) 2,4-D Acid oup.comhelixchrom.com
HPLC C18 Acetonitrile, Formic Acid UV 2,4-D Acid nih.gov
GC-MS Durabond-1 / HP-5MS Helium MS (SIM mode) 2,4-D Methyl Ester epa.govepa.gov
LC-MS/MS Zorbax SB-C8 Acetonitrile, Acetic Acid MS/MS 2,4-D Acid epa.gov

Table 2: Spectroscopic Data for 2,4-D

Spectroscopy Solvent/Medium Key Peaks/Wavelengths (λmax) Notes Reference
UV Aqueous Solution 228.5 nm, 283 nm, 291 nm - uchicago.edu
UV Diethyl Ether 230 nm, 284 nm, 292 nm - uchicago.edu
THz-TDS Solid 1.36 THz, 1.60 THz, 2.38 THz Characteristic absorption peaks mdpi.com
GC-MS (of Methyl Ester) - m/z 234, 236, 199 Quantitation and qualifier ions epa.gov

Environmental Fate and Transformation Dynamics

Occurrence and Distribution in Diverse Environmental Matrices

Once released, 2,4-D can be found in water, soil, and air, with its distribution influenced by various environmental factors and the chemical form of the applied product. wikipedia.orgnih.gov

2,4-D is frequently detected in surface waters, including rivers and streams, particularly in agricultural regions. nih.govresearchgate.net Its presence in aquatic systems can result from spray drift during application, surface runoff, and drainage. semanticscholar.org While it has a low binding affinity in many soils, making it prone to leaching, its detection in groundwater is typically at low concentrations. wikipedia.orgnih.gov The persistence of 2,4-D in aquatic environments is variable; in aerobic water, its half-life is approximately 15 days, but in anaerobic conditions, it can persist much longer, with a half-life ranging from 41 to 333 days. wikipedia.org

Studies in Ethiopia have detected high concentrations of 2,4-D in water samples, ranging from 68.22 to 167.7 mg/L, which significantly exceeds the U.S. Environmental Protection Agency (EPA) standard of 70 µg/L. semanticscholar.orgaau.edu.et Research on the Great Lakes has also shown 2,4-D presence in over half of the sediment samples collected between 1994 and 2000, with maximum concentrations reaching up to 1.04 µg/L. nih.gov The stability of the acidic form of 2,4-D in water was demonstrated in a 45-day experiment on spiked samples from Lake Koka, Ethiopia, which showed a recovery of 73.46 ± 2.00%. semanticscholar.org

In terrestrial environments, 2,4-D is primarily applied to control broadleaf weeds. wikipedia.org It can be absorbed by plants through their leaves and roots. researchgate.net The highest concentrations of 2,4-D are often found in the soil and air surrounding treated crop fields. nih.gov

The fate of 2,4-D in soil is influenced by processes like runoff, adsorption, degradation, and leaching. researchgate.net It has a moderate persistence in soil, with a reported field dissipation half-life of about 59.3 days. researchgate.net The mobility of 2,4-D in soil is dependent on factors such as soil organic matter content and pH. nih.gov While initially readily available after application, over time it can become mostly unavailable and bound to soil particles. nih.gov However, some of these bound residues may become available again later for extraction or mineralization. nih.gov

Research has shown that plants can absorb 2,4-D within a few hours of application, and it is then transported within the plant. researchgate.net In a study of three different soil types (clay, loam, and sand), mineralization was identified as the key process limiting the availability of 2,4-D. nih.gov

2,4-D can enter the atmosphere through volatilization from spray droplets during application and from treated surfaces like soil and plants. nih.govmdpi.com This allows for both short- and long-range atmospheric transport, leading to its deposition in areas far from the application site. nih.govresearchgate.net

Studies have measured gas-phase 2,4-D in the atmosphere, with concentrations peaking during application. nih.govmdpi.com For example, one study recorded mixing ratios of up to 20 parts per trillion by volume (pptv) during application, indicating rapid volatilization. nih.gov Research in the Canadian Prairies has shown that 2,4-D is often dominated by regional atmospheric transport. researchgate.net The compound can be deposited through both wet (rain) and dry deposition. researchgate.net Dry deposition velocities for 2,4-D have been measured in the range of 0.29–4.89 cm/s. researchgate.net

Abiotic and Biotic Degradation Pathways

The breakdown of 2,4-D in the environment occurs through both abiotic (non-living) and biotic (living) processes. While photodecomposition can play a minor role, microbial degradation is considered the primary pathway for its breakdown in soil and water. researchgate.net

Microorganisms, particularly bacteria and fungi in the soil, are the main drivers of 2,4-D degradation. mdpi.com The degradation process is enzymatic and involves a series of steps. mdpi.comnih.gov

The most common degradation pathway begins with the cleavage of the ether bond, a reaction catalyzed by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase. mdpi.com This initial step transforms 2,4-D into 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov The 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase to form 3,5-dichlorocatechol. nih.gov This is followed by the cleavage of the aromatic ring, which is then further broken down into simpler aliphatic acids, such as succinic acid, that can be used by microorganisms in their metabolic cycles. researchgate.netnih.gov

Table 1: Key Metabolites in the 2,4-D Degradation Pathway

Precursor Metabolite
2,4-Dichlorophenoxyacetic acid (2,4-D) 2,4-Dichlorophenol (2,4-DCP)
2,4-Dichlorophenol (2,4-DCP) 3,5-Dichlorocatechol (3,5-DCC)
3,5-Dichlorocatechol (3,5-DCC) 2,4-Dichloro-cis,cis-muconate
2,4-Dichloro-cis,cis-muconate 2-Chlorodienelactone
2-Chlorodienelactone 2-Chloromaleylacetate
2-Chloromaleylacetate Succinic acid

Source: nih.govresearchgate.netnih.gov

A study on the Greenland ice sheet demonstrated that even in extreme, cold environments, microbial communities are capable of degrading 2,4-D, mineralizing it at a rate of up to 1 nmol per square meter per day. nih.gov

The ability of bacteria to degrade 2,4-D is often encoded by specific genes, most notably the tfd genes. nih.govnih.gov These genes are frequently located on plasmids, which are small, extrachromosomal DNA molecules that can be transferred between bacteria, facilitating the spread of this degradation capability. nih.govnih.gov

The tfdA gene, which codes for the α-ketoglutarate-dependent 2,4-D dioxygenase, is crucial as it catalyzes the first step in the degradation pathway. nih.govnih.gov The subsequent steps are catalyzed by enzymes encoded by other tfd genes, such as tfdB, tfdC, tfdD, tfdE, and tfdF. nih.govnih.gov These genes work in a coordinated fashion to break down 2,4-D into compounds that can enter the tricarboxylic acid (TCA) cycle, a central metabolic pathway in cells. nih.gov

Numerous bacterial strains capable of degrading 2,4-D have been isolated and identified, including species of Cupriavidus, Pseudomonas, Sphingomonas, and Bradyrhizobium. nih.govmdpi.comnih.gov For instance, the well-studied strain Cupriavidus necator JMP134 contains the tfd genes on the plasmid pJP4 and has been a model organism for understanding 2,4-D biodegradation. nih.govnih.gov Research has also identified haloalkaliphilic bacteria from highly saline and alkaline environments that can degrade 2,4-D, suggesting a common genetic origin for the degradation pathway across diverse microorganisms.

Table 2: Key Genes and Enzymes in 2,4-D Bacterial Degradation

Gene Enzyme Function
tfdA α-ketoglutarate-dependent 2,4-D dioxygenase Cleaves the ether bond of 2,4-D to form 2,4-DCP.
tfdB 2,4-DCP hydroxylase Hydroxylates 2,4-DCP to form 3,5-DCC.
tfdC Chlorocatechol 1,2-dioxygenase Cleaves the aromatic ring of 3,5-DCC.
tfdD Chloromuconate cycloisomerase Converts 2,4-dichloro-cis,cis-muconate.
tfdE Chlorodienelactone hydrolase Converts 2-chlorodienelactone.
tfdF Chloromaleylacetate reductase Converts 2-chloromaleylacetate.

Source: nih.govnih.govnih.gov

Microbial Degradation Mechanisms and Metabolite Identification

Fungal Degradation Pathways and Biochemical Processes

Fungi play a significant role in the breakdown of 2,4-D in the environment. researchgate.net Various fungal species, including those from the genera Aspergillus, Penicillium, Trichoderma, Fusarium, Verticillium, and Umbelopsis, have demonstrated the ability to degrade this herbicide. nih.gov White-rot fungi like Phanerochaete chrysosporium, Pleurotus ostreatus, Trametes versicolor, and Ganoderma lucidum also show a high potential for 2,4-D degradation. nih.gov

The biochemical processes involved in fungal degradation are complex and can vary between species. One of the primary mechanisms involves the production of enzymes that break down the 2,4-D molecule. researchgate.net Laccase and cytochrome P450-type enzymes have been identified as key players in this process. nih.gov For instance, a study on the white-rot fungus Rigidoporus sp. FMD21 found a direct correlation between its laccase activity and the rate of 2,4-D degradation, suggesting that laccase is a dominant enzyme in the breakdown process for this fungus. nih.gov In other fungi, such as Umbelopsis isabellina, cytochrome P450-type enzymes are crucial for the initial breakdown of 2,4-D. nih.gov

A common degradation pathway involves the transformation of 2,4-D into 2,4-dichlorophenol (2,4-DCP) as a primary intermediate metabolite. nih.govresearchgate.net Further breakdown can lead to the formation of other compounds like chlorohydroquinone (B41787) (CHQ) and hydroquinone (B1673460) (HQ). nih.gov The specific enzymes involved can include dehydrochlorination enzymes, hydrolytic enzymes, and dehydrogenases. researchgate.net The degradation process can be influenced by the fungal strain's metabolic capabilities, leading to detoxification through biosorption, bioabsorption, biotransformation, or complete degradation. researchgate.net

Fungi can utilize 2,4-D as a source of carbon and energy, which can influence the rate of degradation. nih.govresearchgate.net Some studies have shown that higher concentrations of 2,4-D can lead to increased removal percentages, possibly because more carbon becomes available to the fungal strains. researchgate.net

Soil Microbial Community Response and Adaptation to Compound Exposure

The introduction of 2,4-D into the soil can significantly alter the structure and activity of the microbial community. nih.gov The response of soil microbes to 2,4-D exposure is multifaceted, involving both toxic effects and the stimulation of specific degrader populations. oup.com

The application of 2,4-D can lead to changes in the balance of different microbial groups. For example, some studies have observed that high concentrations of 2,4-D can decrease the number of culturable bacteria, while lower concentrations may stimulate their growth. mdpi.com Conversely, fungal populations have been observed to increase in the presence of high concentrations of 2,4-D. mdpi.com The ratio of Gram-negative to Gram-positive bacteria can also be affected, with a decrease in this ratio observed as the concentration of 2,4-D butyl ester increases. researchgate.net

The impact of 2,4-D on the microbial community is also influenced by soil properties. The effects of the herbicide are often more pronounced in soils with low organic matter and fertility levels. researchgate.net

Over time, soil microbial communities can adapt to the presence of 2,4-D. This adaptation is primarily driven by the growth of specific microorganisms capable of using the herbicide as a source of carbon and energy. oup.com The application of 2,4-D can lead to a rapid increase in the genetic potential for its degradation within the microbial community. oup.com For instance, the number of tfdA genes, which are involved in the initial step of 2,4-D degradation, has been shown to increase significantly following the application of the herbicide. oup.com This increase in degrading microorganisms leads to a more rapid breakdown of the compound in adapted soils. usda.gov The structural changes in the bacterial community in response to 2,4-D application may be temporary, with the community returning to its initial state after the herbicide has been significantly degraded. oup.com

Photochemical Transformation Kinetics and By-product Formation in Aqueous Systems

Bis(2,4-dichlorophenoxy)acetic acid (2,4-D) can be broken down in water through photochemical transformation, a process driven by sunlight. cdc.gov The rate of this degradation is influenced by several factors, including the intensity of light, the pH of the water, and the presence of other substances that can act as catalysts. iwaponline.comresearchgate.net

Studies have shown that the degradation of 2,4-D in aqueous solutions often follows pseudo-first-order kinetics. iwaponline.com The efficiency of this process can be significantly enhanced by the use of photocatalysts. For example, the use of Ag3PO4/TiO2 nanoparticles under visible light has been shown to achieve a high removal efficiency of 2,4-D. iwaponline.com The optimal conditions for this process were found to be a pH of 3, a catalyst dose of 1 g/L, and a contact time of 60 minutes. iwaponline.com

The primary by-product formed during the initial stages of the photochemical degradation of 2,4-D is often 2,4-dichlorophenol (2,4-DCP). nih.gov Further degradation can lead to the formation of other intermediate products, including 2,6-dichlorophenol, 4,6-dichlororesorcinol, 2-chlorohydroquinone, and 2-chloro-1,4-benzoquinone. researchgate.net The complete mineralization of 2,4-D results in the formation of carbon dioxide. orst.edu

The kinetics of the photochemical transformation can be described using kinetic models that account for the absorption of radiation and the concentrations of the various chemical species involved. nih.goviwaponline.com These models can be used to predict the rate of 2,4-D degradation under different environmental conditions.

Hydrolytic Stability and pH-Dependent Degradation Research

The hydrolytic stability of this compound (2,4-D) is significantly influenced by the pH of the surrounding aqueous environment. wikipedia.org Generally, under typical environmental pH conditions, hydrolysis of the 2,4-D acid form is not a major degradation pathway. cdc.gov

However, the ester forms of 2,4-D are susceptible to hydrolysis, and the rate of this reaction is pH-dependent. orst.edu For instance, the hydrolysis half-life of the butoxyethyl ester of 2,4-D increases as the pH decreases. orst.edu

Research on the degradation of 2,4-D in buffered solutions has shown that the breakdown can occur at both acidic and neutral pH levels. One study found that the degradation of 2,4-D was comparable at pH 4 and pH 7, although it proceeded slightly faster at pH 7. nih.gov In contrast, the toxicity of 2,4-D and its different formulations to aquatic organisms can also vary with pH. For some fish species, the acid, butyl ester, and diethylamine (B46881) salt forms were found to be less toxic at a more alkaline pH of 8.5 compared to a more acidic pH of 6.5. Conversely, the dodecyl/tetradodecyl amine form was more toxic at the higher pH.

The mobility of 2,4-D in soil is also affected by pH. As the pH of the soil increases, the mobility of 2,4-D is expected to increase. canada.ca This is because at higher pH values, the 2,4-D molecule is more likely to be in its anionic form, which is more water-soluble and less likely to be adsorbed by soil particles. dss.go.th

Sorption-Desorption Processes in Soil and Sediment and their Influence on Bioavailability

The movement and availability of this compound (2,4-D) in the environment are heavily influenced by sorption and desorption processes in soil and sediment. nih.gov Sorption refers to the binding of 2,4-D to soil particles, while desorption is the release of the bound compound back into the soil solution. These processes directly impact the amount of 2,4-D that is available for uptake by organisms and for degradation. researchgate.net

Several soil properties affect the extent of 2,4-D sorption. Organic matter content is a primary factor, with higher organic matter generally leading to increased sorption. researchgate.netacs.org Clay content and the presence of aluminum and iron oxides also contribute to higher sorption. nih.govacs.org Conversely, sandy soils and alkaline pH conditions tend to decrease sorption and increase the mobility of 2,4-D. nih.govacs.org The nature of the organic matter is also important; partially decomposed or undecomposed organic matter can decrease sorption and enhance desorption. nih.govacs.org

The sorption of 2,4-D in soils can be described by various models, including the Langmuir and Freundlich isotherms. nih.gov The sorption process often involves both a rapid initial phase, where 2,4-D partitions to soil organic matter and clay surfaces, and a slower phase, attributed to the gradual diffusion of the compound into soil micropores. nih.govacs.org

Desorption, the release of 2,4-D from soil particles, is a critical factor in its potential to leach into groundwater. nih.gov Studies have shown that desorption of 2,4-D can also be a two-step process, with an initial rapid release followed by a slower, more gradual release. acs.org The lower the sorption and the higher the desorption, the greater the potential for 2,4-D to move through the soil profile and contaminate water sources. nih.gov

The bioavailability of 2,4-D for microbial degradation is directly linked to these sorption-desorption dynamics. While it was traditionally thought that only the dissolved portion of a contaminant is available for microbial breakdown, some research suggests that sorbed 2,4-D may also be directly available for degradation by attached biomass. nih.gov This "enhanced bioavailability" can lead to a faster degradation rate than would be predicted based solely on the concentration of 2,4-D in the liquid phase. nih.gov However, strong sorption can also reduce bioavailability, making the herbicide less accessible to degrading microorganisms and potentially leading to its persistence in the environment. nih.govdocumentsdelivered.com

Soil PropertyInfluence on 2,4-D SorptionReference
Organic MatterIncreases sorption researchgate.netacs.org
Clay ContentIncreases sorption nih.govacs.org
Aluminum and Iron OxidesIncreases sorption nih.govacs.org
Sand ContentDecreases sorption nih.gov
Alkaline pHDecreases sorption nih.govacs.org

Bioavailability and Bioaccumulation Research in Environmental Organisms

The bioavailability of this compound (2,4-D) in the environment determines its potential for uptake and accumulation in organisms. nih.gov Bioavailability is largely governed by the compound's partitioning between water, soil, and sediment, as well as its chemical form. nih.gov

Generally, the bioaccumulation of 2,4-D in aquatic organisms is considered to be low. nih.gov This is supported by a measured bioconcentration factor (BCF) of 1 in carp (B13450389), which indicates a low potential for the compound to concentrate in the tissues of the fish. nih.gov The rapid degradation and elimination of 2,4-D from organisms also contribute to its low bioaccumulation potential. canada.ca For example, the depuration half-lives in daphnids and channel catfish have been measured at 13.8 hours and 1.32 days, respectively. nih.gov

The chemical form of 2,4-D can influence its toxicity and potential for bioaccumulation. While the acid and amine salt forms are generally considered to have low to moderate toxicity to fish, some ester forms can be highly toxic to fish and other aquatic life. epa.govepa.gov

Sorption to soil and sediment plays a crucial role in the bioavailability of 2,4-D. nih.gov Stronger sorption reduces the amount of 2,4-D dissolved in the water, thereby decreasing its availability for uptake by aquatic organisms. researchgate.net Conversely, conditions that favor desorption can increase the concentration of 2,4-D in the water column, potentially leading to greater exposure for aquatic life. nih.gov

Uptake and Accumulation in Aquatic Flora and Fauna

The uptake and accumulation of this compound (2,4-D) have been studied in various aquatic plants and animals. The findings generally indicate a low potential for significant bioaccumulation.

In aquatic fauna, studies have shown that 2,4-D is taken up but does not tend to concentrate to high levels in tissues. For example, a study with carp exposed to 2,4-D measured a low bioconcentration factor (BCF) of 1. nih.gov Bioaccumulation factors of less than 10 were reported for golden orfe fish after a three-day exposure. nih.gov The form of the 2,4-D compound can influence its toxicity to aquatic animals. Some ester forms of 2,4-D are known to be highly toxic to fish. epa.gov

In aquatic flora, uptake of 2,4-D has been observed, but the accumulation appears to be limited. A study on three species of seaweed, Ulva sp., Enteromorpha sp., and Rhodymenia sp., showed a very low uptake of 0.01–0.03% after 24 hours of exposure to 2,4-D. nih.gov Bioaccumulation factors of 6 were reported for algae after a 24-hour exposure. nih.gov

OrganismFindingReference
CarpBioconcentration factor (BCF) of 1 nih.gov
Golden Orfe (fish)Bioaccumulation factor of <10 nih.gov
AlgaeBioaccumulation factor of 6 nih.gov
Seaweed (Ulva sp., Enteromorpha sp., Rhodymenia sp.)Uptake of 0.01–0.03% after 24 hours nih.gov

Residue Dynamics in Terrestrial Plants and Non-target Organisms

The environmental behavior of this compound, commonly known as 2,4-D, following its application, involves complex interactions with terrestrial flora and fauna. The dynamics of its residues, including uptake, translocation, and metabolism in plants, and its persistence in non-target organisms, are critical for understanding its environmental impact.

Residue Dynamics in Terrestrial Plants

Once applied, 2,4-D is absorbed by plants, primarily through the leaves, with the ester forms penetrating foliage and salt forms being absorbed by the roots. orst.edu As a systemic herbicide, it is translocated within the plant to the meristems, the regions of active growth. wikipedia.orgmt.gov The compound mimics the effect of auxin, a natural plant growth hormone, leading to uncontrolled cell division and growth that ultimately damages the plant's vascular tissue. orst.eduwikipedia.orgblm.govbeyondpesticides.org

Uptake and Translocation: The absorption and movement of 2,4-D can vary significantly between plant species and even between different genotypes of the same species. cambridge.org For instance, studies on herbicide-tolerant cotton lines showed a higher uptake of [14C]2,4-D (15%–19%) compared to the susceptible TM-1 line (1.4%) at 24 hours after treatment. frontiersin.org However, the susceptible line translocated a much larger proportion of the absorbed herbicide (77%) away from the treated leaf, whereas the tolerant lines moved only 2%–5%. frontiersin.org This suggests that reduced translocation can be a mechanism of resistance. frontiersin.orgoup.com In contrast, other research on resistant weeds like waterhemp found no difference in uptake or translocation compared to susceptible biotypes, indicating that resistance was due to enhanced metabolism. frontiersin.org

Environmental conditions also influence these dynamics. Drought stress, for example, has been shown to reduce the translocation of 2,4-D, although it may not significantly affect its initial uptake. core.ac.uk

Table 1: Research Findings on 2,4-D Uptake and Translocation in Selected Plants

Plant SpeciesBiotype/LineKey FindingReference
Upland Cotton (Gossypium hirsutum)Tolerant CS linesAbsorbed 15%–19% of applied [14C]2,4-D; translocated only 2%–5% out of the treated leaf. frontiersin.org
Upland Cotton (Gossypium hirsutum)Susceptible TM-1Absorbed 1.4% of applied [14C]2,4-D; translocated 77% out of the treated leaf. frontiersin.org
Wild Radish (Raphanus raphanistrum)ResistantResistance associated with reduced translocation from the treated leaf. frontiersin.orgoup.com
Bean (Phaseolus vulgaris)N/ATranslocation from the treated leaf decreased when soil moisture was low. core.ac.uk

Metabolism: Plants metabolize 2,4-D through several mechanisms, including the degradation of the side chain, hydroxylation of the aromatic ring, and conjugation with plant constituents like amino acids and glucose. juniperpublishers.comnih.gov Susceptible plants tend to convert 2,4-D into amino acid conjugates that disrupt normal metabolic processes. juniperpublishers.com In contrast, resistant plants can convert the herbicide into inactive, non-toxic carbohydrate conjugates. juniperpublishers.com

In genetically modified AAD-12 cotton, which is tolerant to 2,4-D, the primary metabolic pathway is the rapid cleavage of the acetic acid side chain to produce 2,4-Dichlorophenol (2,4-DCP) and its conjugates. fao.org In these tolerant plants, 2,4-DCP and its conjugates were found at levels similar to or higher than the parent 2,4-D. fao.org Studies on Arabidopsis have identified 2,4-D-Glutamic acid and 2,4-D-Aspartic acid as major metabolites, which can be converted back to free 2,4-D, indicating they are part of the plant's reversible homeostasis process. nih.gov

Table 2: Metabolic Pathways and Metabolites of 2,4-D in Plants

Metabolic ProcessResulting MetabolitesPlant Type/SpeciesReference
ConjugationAmino acid conjugates (e.g., 2,4-D-Glutamic acid, 2,4-D-Aspartic acid)General (Susceptible Plants), Arabidopsis juniperpublishers.comnih.gov
ConjugationCarbohydrate conjugatesResistant Plants juniperpublishers.com
Side-chain cleavage2,4-Dichlorophenol (2,4-DCP) and its conjugatesAAD-12 Cotton (Tolerant) fao.org
HydroxylationHydroxylated 2,4-DGeneral juniperpublishers.comnih.gov

Residue Dynamics in Non-target Organisms

The impact of 2,4-D extends to non-target terrestrial organisms, particularly soil-dwelling invertebrates like earthworms, which are crucial bioindicators for soil health. bohrium.com

Earthworms: Studies have shown that the effects of 2,4-D on earthworms are both time and dose-dependent. bohrium.comresearchgate.net In laboratory tests, exposure to 2,4-D at certain concentrations led to significant mortality and reduced reproductive success in species like Eisenia foetida and Eutyphoeus waltoni. researchgate.netresearchgate.networdpress.com For Eisenia foetida, concentrations of 500 and 1,000 mg/kg in soil resulted in 100% mortality. researchgate.networdpress.com At lower concentrations, mortality rates of 30-40% were observed. researchgate.netsc.edu Furthermore, the reproductive capacity of earthworms, measured by the number of cocoons and hatchlings, was strongly reduced by 2,4-D. researchgate.net

The toxicity and persistence of 2,4-D residues are also influenced by soil characteristics. researchgate.net Maximum toxicity was observed in sandy soil, which has lower organic content, while the lowest toxicity was found in soils rich in organic matter like buffalo dung with gram bran. bohrium.comresearchgate.net Although direct contact with 2,4-D can cause severe effects, including death, some studies found no significant difference in mortality or weight for earthworms that ingested contaminated soil or vegetation. sc.edu HPLC analysis has confirmed the uptake of 2,4-D in earthworm tissues. sc.edu

Table 3: Research Findings on 2,4-D Residues in Earthworms

SpeciesExposure Concentration (in soil)Observed FindingReference
Eisenia foetida10 mg/kg30-40% mortality rate. researchgate.net
Eisenia foetida500 - 1,000 mg/kg100% mortality observed. researchgate.networdpress.com
Eisenia foetidaNot specifiedReproductive parameters (number of cocoons, hatching rate) were strongly reduced. researchgate.net
Eutyphoeus waltoni150 - 450 mg/kgToxicity was time and dose-dependent; higher in sandy soil than loamy or clay soil. bohrium.comresearchgate.net

Other Non-target Insects: Research has also investigated the effects of 2,4-D on other beneficial insects. A study on the lady beetle (Coleomegilla maculata) found that the commercial formulation of 2,4-D was highly lethal to its larvae. nih.gov This suggests that "inactive" ingredients in commercial products can contribute significantly to the impact on non-target species. nih.gov While the U.S. EPA has stated that 2,4-D is practically nontoxic to honeybees, other research indicates that herbicides can disrupt the intestinal microbiota of honeybees. wikipedia.orgresearchgate.net

Ecotoxicological Studies and Mechanistic Investigations in Non Target Organisms

Impact on Aquatic Biota and Ecosystem Functionnih.govnih.govnih.govorst.edu

The widespread use of Bis(2,4-dichlorophenoxy)acetic acid (2,4-D) has led to its detection in various aquatic environments, prompting extensive research into its effects on non-target aquatic organisms. nih.gov Studies have shown that the impact of 2,4-D on aquatic life can vary significantly depending on the chemical form of the compound (acid, salt, or ester), the species, and its life stage. juniperpublishers.comepa.gov

Algal Growth Inhibition and Photosynthetic Efficiency Assessmentsnih.gov

The effects of 2,4-D on algae, the primary producers in many aquatic ecosystems, are complex and concentration-dependent. Research on the freshwater green alga Chlamydomonas reinhardtii revealed that low concentrations (1 and 5 ppm) of 2,4-D could stimulate photosynthesis. nih.gov Specifically, a 1 ppm concentration was observed to enhance both algal growth and chlorophyll (B73375) a synthesis. nih.gov However, as concentrations increased to 10, 20, and 40 ppm, significant inhibition of growth, photosynthesis, and chlorophyll a synthesis occurred. nih.gov

Different formulations of 2,4-D exhibit varying levels of toxicity to algae. The ethyl hexyl form has been shown to be toxic to a variety of algal species with LC50 values ranging from 0.23 to over 30 mg/L. juniperpublishers.com In contrast, the dimethyl amine salt form had an estimated EC50 of 51.2 mg/L for Selenastrum capricornutum. juniperpublishers.com Some studies have even reported no adverse effects on 19 different algal genera at concentrations up to 222 mg/L, although ester forms were toxic at much lower levels. juniperpublishers.com This highlights the importance of considering the specific formulation when assessing the environmental risk of 2,4-D.

Invertebrate (e.g., Daphnia) Survival, Reproduction, and Behavioral Alterationsnih.govnih.gov

Aquatic invertebrates, a crucial link in the aquatic food web, also exhibit varied sensitivity to 2,4-D. The toxicity is highly dependent on the chemical form of the herbicide. For instance, Daphnia exposed to the acid form of 2,4-D for 21 days showed an LC50 of 235 mg/L, indicating low toxicity. juniperpublishers.com However, a 48-hour exposure to the ethyl hexyl ester form resulted in a much lower LC50 of 5.2 mg/L, classifying it as moderately toxic. juniperpublishers.com Generally, ester formulations are more toxic to freshwater invertebrates than the acid or amine salt forms. juniperpublishers.com

Behavioral studies on Daphnia magna have shown that while they may not actively avoid habitats contaminated with 2,4-D, their colonization of such areas is significantly reduced. bohrium.comnih.gov In experiments, there was no immigration of daphnids to zones with the highest concentrations of 2,4-D. bohrium.comnih.gov This avoidance of contaminated areas can limit the available habitat for these organisms and potentially lead to localized population declines. bohrium.com Interestingly, one study found no significant effects on the survival, reproduction, or maternal size of D. magna at environmental concentrations up to 750 μg/L. researchgate.net

Fish (e.g., Tilapia, Zebrafish) Embryonic Development, Physiological Responses, and Behavioral Changesnih.govnih.govorst.eduepa.gov

Fish, particularly in their early life stages, are susceptible to the effects of 2,4-D. juniperpublishers.com Studies on zebrafish (Danio rerio) embryos have demonstrated that exposure to 2,4-D can lead to a decrease in survival and hatching rates, with a calculated 96-hour LC50 of 2.86 mg/L. nih.govresearchgate.net Developmental abnormalities such as tail deformities and pericardial edema are common defects observed at concentrations of 0.32 mg/L and above. nih.govresearchgate.net Furthermore, exposure to 2,4-D has been shown to upregulate genes associated with cardiac development and downregulate those related to oxidative stress. nih.gov

Behavioral and physiological functions in fish are also impacted. In larval zebrafish, even low concentrations (0.02 mg/L) can affect cholinesterase activity and swimming behavior, leading to reduced movement. nih.gov Exposure to a commercial formulation of 2,4-D was found to decrease neural activity in the optic tectum of larval zebrafish, impairing their prey capture ability. sicb.org A similar reduction in prey capture was also observed in larval yellow perch. sicb.org In juvenile fathead minnows, a 2,4-D concentration of 0.05 ppm led to a more than 50% reduction in the whole-body cortisol response to stress. sicb.org These findings suggest that 2,4-D can act as an endocrine-disrupting chemical, altering the expression of genes that regulate hormone receptors and steroid metabolism. wisconsin.edu The toxicity of 2,4-D to fish is also influenced by environmental factors, with sensitivity increasing as water temperature rises. orst.edu

Table 1: Ecotoxicological Effects of this compound on Aquatic Organisms

Effects on Terrestrial Organisms and Soil Ecosystemsnih.govresearchgate.netwisconsin.edutuftonboronh.govnih.gov

The application of 2,4-D to control terrestrial weeds can have unintended consequences for soil health and non-target plants. nih.govresearchgate.net Its fate and impact in the terrestrial environment are influenced by factors such as soil type, organic matter content, and microbial activity. juniperpublishers.com

Soil Microbial Community Structure, Function, and Enzyme Activitiesresearchgate.netwisconsin.edutuftonboronh.govnih.gov

The effect of 2,4-D on soil microbial communities is complex, with studies showing both stimulation and inhibition depending on the concentration and the specific microbial populations. Agriculturally relevant application rates may temporarily favor microorganisms capable of utilizing 2,4-D as a carbon and energy source. nih.gov For instance, the diversity of 2,4-D degrading bacteria was found to be greatest at a concentration of 10 mg/kg. nih.gov However, higher concentrations can have a negative impact. A concentration of 500 mg/kg of 2,4-D resulted in a significant reduction in the diversity of dominant microbial populations, with an enrichment of Burkholderia-like populations. nih.gov

The application of 2,4-D can cause temporary shifts in the genetic structure of bacterial communities, particularly during the period of active herbicide degradation. nih.govoup.com These changes, however, tend to be transient, with the community structure often reverting to its initial state after the herbicide has been mineralized. oup.com Some studies have found that 2,4-D can have toxic effects on certain soil bacteria, such as Azospirillum brasilense and some Rhizobium species. mdpi.com Conversely, high concentrations of 2,4-D have been observed to increase the population size of soil fungi. mdpi.com The impact on soil enzyme activities, which are crucial for nutrient cycling, has been found to be generally small and inconsistent, with soil organic matter content often having a greater influence than the herbicide treatment itself. mdpi.com

Plant Growth, Development, and Metabolic Responses in Non-target Speciessicb.orgmdpi.comresearchgate.netbeyondpesticides.org

As a synthetic auxin, 2,4-D is designed to disrupt the normal growth processes of broadleaf plants. orst.edumt.gov It is absorbed through the leaves and translocated within the plant, leading to uncontrolled and unsustainable growth that ultimately results in the plant's death. mt.gov This mechanism of action involves the over-stimulation of genes responsible for cell elongation and division, which leads to the production of high levels of free radicals. uwa.edu.au The plant then expends significant energy attempting to detoxify these free radicals, while photosynthesis is inhibited, eventually leading to starvation. uwa.edu.au

Non-target plants can be inadvertently affected by 2,4-D through spray drift or runoff. The herbicide's effects are dose-dependent, and the sensitivity varies among different plant species. researchgate.net While it is highly effective against dicotyledonous (broadleaf) plants, monocotyledonous plants like grasses are generally more tolerant. mt.gov The introduction of 2,4-D-resistant crops has raised concerns about the potential for increased use of this herbicide, which could lead to higher residue levels in the environment and greater impacts on susceptible non-target plant populations. nih.gov

Table 2: Ecotoxicological Effects of this compound on Terrestrial Organisms and Ecosystems

Table 3: List of Chemical Compounds

Compound Name
1-aminocyclopropane-1-carboxylic acid
2,4,5-T
2,4-Dichlorophenol (B122985)
Abscisic acid
Aminopyralid
Atrazine (B1667683)
Auxin
This compound
Chloroacetic acid
Chlormequat chloride
Dicamba
Diuron
Fipronil
Glyphosate (B1671968)
Indoleacetic acid
Mecoprop
Metsulfuron-methyl
Picloram
Sulfamethoxazole

Soil Invertebrate (e.g., Earthworm) Behavioral and Reproductive Studies

This compound, commonly known as 2,4-D, has been shown to exert significant toxic effects on soil invertebrates, particularly earthworms, which are crucial bioindicators for soil health. researchgate.net Laboratory and field studies have demonstrated that the impact of this herbicide is often dependent on both the concentration and the duration of exposure. researchgate.net

Research on the earthworm species Eisenia fetida revealed severe effects on development and reproduction. nih.gov In one laboratory study, while no mortality was observed, earthworms exposed to glyphosate showed a significant weight reduction of 50%. nih.gov In contrast, exposure to 2,4-D resulted in 100% mortality at concentrations of 500 and 1,000 mg/kg of soil. nih.gov At lower concentrations, mortality rates of 30-40% were observed after 14 days. nih.gov Crucially, no cocoons or juveniles were produced in soil treated with 2,4-D, indicating a complete inhibition of reproduction under the tested conditions. nih.gov

Similar reproductive and survival effects were noted in studies on the earthworm Eutyphoeus waltoni. researchgate.net The toxic effects were found to be both time- and dose-dependent. researchgate.net Furthermore, the type of soil influenced the toxicity, with sandy soil showing the highest mortality rates. researchgate.net The presence of microplastics in the soil can exacerbate the negative effects, as they were found to increase the bioaccumulation of 2,4-D in the earthworm Eisenia andrei. researchgate.net

Behavioral responses, such as avoidance, are also key indicators of sublethal toxicity. Earthworms like Eisenia fetida have been observed to actively avoid soil contaminated with certain chemicals, a response that can be used to assess soil pollution. nih.govresearchgate.net This avoidance behavior can indicate concentrations lower than those causing mortality or reproductive failure. nih.gov The olfactory capabilities of earthworms may play a role in this initial avoidance of contaminated areas. nih.gov

Summary of 2,4-D Effects on Earthworms

Earthworm SpeciesObserved EffectKey FindingsReference
Eisenia fetidaMortality and Reproduction100% mortality at 500-1000 mg/kg. 30-40% mortality at lower concentrations after 14 days. No cocoons or juveniles were found in treated soil. nih.gov
Eutyphoeus waltoniMortality and ReproductionToxic effects on survival and reproduction were both time- and dose-dependent. researchgate.net
Eisenia andreiBioaccumulationThe presence of microplastics in the soil increased the bioaccumulation of 2,4-D. researchgate.net
Eisenia fetidaBehaviorDemonstrated avoidance behavior in response to contaminated soil, which can be an indicator of sublethal toxicity. nih.gov

Molecular and Cellular Mechanisms of Ecotoxicity (Non-Clinical)

Oxidative Stress Induction and Antioxidant Defense Mechanisms in Microbes and Ecotoxicological Models

A primary molecular mechanism of 2,4-D toxicity in non-target organisms is the induction of oxidative stress. researchgate.netnih.gov This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products through its antioxidant defense systems. researchgate.netnih.gov The generation of ROS, such as hydrogen peroxide (H₂O₂), can lead to cellular damage, including lipid peroxidation. nih.govplos.org

In the 2,4-D-degrading fungus Umbelopsis isabellina, exposure to the herbicide led to a higher level of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, confirming the induction of oxidative stress. plos.orgnih.gov This was associated with a decrease in the activity of catalase (CAT), a key antioxidant enzyme. plos.orgnih.gov Damage to the fungal cells resulted in increased membrane permeability and decreased membrane fluidity. plos.orgnih.gov

Studies on fish have also demonstrated the role of oxidative stress in 2,4-D toxicity. In goldfish (Carassius auratus), exposure to 2,4-D enhanced lipid peroxide concentrations and increased levels of oxidized glutathione (B108866). nih.gov In response, the activities of several antioxidant defense enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), were increased. nih.gov Similarly, in non-target plants like maize (Zea mays), high concentrations of 2,4-D led to an over-accumulation of H₂O₂ and malondialdehyde (MDA), another marker of lipid peroxidation. ekb.egekb.eg This was accompanied by a significant increase in the activity of SOD and CAT. ekb.egekb.eg

The response of antioxidant systems can vary. For instance, in maize, while SOD and CAT activities increased, there was a significant decline in the activities of ascorbate (B8700270) peroxidase (APx) and glutathione reductase (GR). ekb.egekb.eg This disruption of the antioxidant system highlights the menace that high doses of 2,4-D can pose to non-target organisms. ekb.egekb.eg

Oxidative Stress Markers and Antioxidant Responses to 2,4-D

OrganismOxidative Stress MarkerAntioxidant Enzyme ResponseReference
Fungus (Umbelopsis isabellina)Increased TBARS, increased membrane permeabilityDecreased Catalase (CAT) activity plos.orgnih.gov
Fish (Carassius auratus)Increased lipid peroxides, increased oxidized glutathioneIncreased Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPX) activity nih.gov
Plant (Zea mays)Increased Hydrogen Peroxide (H₂O₂), increased Malondialdehyde (MDA)Increased SOD and CAT activity; Decreased Ascorbate Peroxidase (APx) and Glutathione Reductase (GR) activity ekb.egekb.eg

Genotoxicity and Mutagenic Potential in Environmental Organisms

There is considerable evidence that 2,4-D possesses genotoxic and mutagenic potential in a variety of environmental organisms, although some controversy exists in the literature. researchgate.netjst.go.jp Genotoxicity studies often evaluate endpoints such as DNA strand breaks, the formation of micronuclei, and other nuclear abnormalities. nih.gov

In the Neotropical fish Cnesterodon decemmaculatus, exposure to a 2,4-D-based herbicide increased the genetic damage index, evaluated through the comet assay (which detects primary DNA strand breaks) and the micronucleus test. nih.gov Behavioral changes such as lethargy and erratic swimming were also observed. researchgate.netnih.gov Similarly, studies on rodents have shown that both acute and chronic exposure to 2,4-D can cause genotoxic effects. nih.govjst.go.jp In acute exposure scenarios, medium and high concentrations induced DNA damage detected by the comet assay. jst.go.jp Chronic exposure led to an increase in both micronuclei and DNA damage, regardless of the exposure route (inhalation or oral). jst.go.jpjst.go.jp

Higher plants are also recognized as excellent bioindicators for the mutagenic effects of environmental chemicals like 2,4-D. researchgate.netkisti.re.kr Studies using plant systems, such as the Allium cepa root tip test, have reported various chromosomal aberrations following treatment with 2,4-D, including chromosome stickiness and clumping. researchgate.netdntb.gov.ua The residues of 2,4-D found in soil, water, and edible plants constitute a potential hazard due to their ability to cause genetic damage. researchgate.netkisti.re.kr

Summary of Genotoxic Effects of 2,4-D

OrganismAssay/EndpointKey FindingsReference
Fish (Cnesterodon decemmaculatus)Comet Assay, Micronucleus TestIncreased genetic damage index, induction of micronuclei, and primary DNA strand breaks. nih.gov
Rodents (Mice, Rats)Comet Assay, Micronucleus TestAcute exposure induced DNA damage. Chronic exposure increased micronuclei and DNA damage. nih.govjst.go.jp
Plants (e.g., Allium cepa)Root Tip Test (Chromosomal Aberrations)Induced clastogenicity, chromosome stickiness, and clumping. researchgate.netdntb.gov.ua

Metabolic Pathway Perturbations in Affected Organisms (e.g., energy metabolism, specific metabolic cycles)

Exposure to 2,4-D can significantly disrupt various metabolic pathways in non-target organisms. plos.org These perturbations can affect energy metabolism, lipid profiles, and amino acid concentrations. researchgate.netplos.org

In the fungus Umbelopsis isabellina, a detailed lipidomic and metabolomic analysis revealed significant changes in response to 2,4-D. plos.orgnih.gov The herbicide's presence was associated with the accumulation of triacylglycerols, a decrease in ergosterol (B1671047) content (a key component of fungal cell membranes), and a notable increase in the level of ceramides, a type of sphingolipid. plos.orgnih.gov Furthermore, an increase in the ratio of phosphatidylethanolamine (B1630911) to phosphatidylcholine was observed, indicating alterations in membrane composition. plos.org At the amino acid level, increased levels of leucine, glycine, serine, asparagine, and hydroxyproline (B1673980) were found during the exponential growth phase. plos.orgnih.gov These findings suggest that 2,4-D not only affects membrane lipids but also neutral lipids and amino acid metabolism as part of the oxidative stress response. plos.org

In yeast (Saccharomyces cerevisiae), early responses to 2,4-D included the upregulation of genes involved in peroxisomal beta-oxidation and mitochondrial oxidative phosphorylation. researchgate.net Both of these metabolic processes can lead to the endogenous generation of reactive oxygen species, linking metabolic perturbation directly to oxidative stress. researchgate.net Studies in rats have also pointed to hepatotoxic effects, and cross-sectional human data has suggested an association between previous 2,4-D exposure and the perturbation of lipid and glucose metabolism. mdpi.com The exact mode of action of 2,4-D is not fully understood, but it is believed to cause a variety of fatal effects when combined, including the abnormal metabolism of nucleic acids. juniperpublishers.com

Interaction with Other Environmental Contaminants: Synergistic or Antagonistic Ecotoxicological Effects

In the environment, organisms are often exposed to a complex mixture of pollutants rather than single chemicals. The combined effect of these mixtures can be synergistic (the total effect is greater than the sum of the individual effects), antagonistic (the total effect is less than the sum), or additive. nih.gov

The interaction between 2,4-D and other contaminants has been a subject of study. For instance, co-exposure to 2,4-D and arsenic in rats demonstrated synergistic toxicity. nih.gov This combination led to more severe oxidative stress, DNA damage, apoptosis (programmed cell death), and inflammation than either substance alone. nih.gov The levels of apoptotic and inflammation markers were markedly increased in the co-exposure groups. nih.gov

Advanced Analytical Methodologies for Environmental Detection and Quantification

Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical first step to isolate 2,4-D from complex matrices like water, soil, and biota, and to remove interfering substances that could compromise analytical results.

A variety of extraction techniques are utilized for different environmental samples. For water samples, solid-phase extraction (SPE) is a commonly employed method. deswater.comusda.gov SPE cartridges, such as those with octadecylsilane (B103800) (C18) or Oasis MCX, can efficiently extract 2,4-D from water. nih.govepa.gov The process often involves acidifying the sample to a low pH to ensure 2,4-D is in its non-ionized form, enhancing its retention on the sorbent. deswater.comepa.gov Elution is then typically performed with an organic solvent like methanol (B129727) or acetonitrile (B52724). epa.govoup.com Salting-out assisted liquid-liquid extraction (SALLE) has also proven to be a quick, accurate, and sensitive method for extracting 2,4-D from water samples, achieving high recovery rates. researchgate.netresearchgate.net

For soil and sediment samples, solid-liquid extraction (SLE) is a prevalent technique. scielo.brresearchgate.net This involves shaking or sonicating the sample with an organic solvent. scielo.brresearchgate.net Dichloromethane and acetonitrile are commonly used extraction solvents. scielo.brresearchgate.net The extraction efficiency can be influenced by soil composition. scielo.brresearchgate.net For complex soil matrices, a clean-up step using SPE may be necessary to remove co-extracted interfering compounds. epa.gov

In biological samples (biota) such as eggs and milk, the extraction process often begins with alkaline hydrolysis to convert all forms of 2,4-D into a salt. researchgate.net This is followed by extraction with an acidified solvent like acetonitrile. researchgate.net Subsequent clean-up steps are crucial to remove fats and proteins that can interfere with the analysis.

Table 1: Extraction and Clean-up Methods for 2,4-D in Environmental Samples

Sample Matrix Extraction Technique Clean-up Procedure Key Considerations
Water Solid-Phase Extraction (SPE) usda.govnih.gov Elution with organic solvents epa.govoup.com Acidification of the sample to low pH enhances extraction efficiency. deswater.comepa.gov
Salting-Out Assisted Liquid-Liquid Extraction (SALLE) researchgate.netresearchgate.net Not always required A rapid and efficient method with high recovery rates. researchgate.netresearchgate.net
Soil/Sediment Solid-Liquid Extraction (SLE) scielo.brresearchgate.net SPE clean-up for complex matrices epa.gov Soil composition can significantly impact extraction efficiency. scielo.brresearchgate.net
Biota (e.g., eggs, milk) Alkaline Hydrolysis followed by Solvent Extraction researchgate.net Removal of fats and proteins Initial hydrolysis is key to extracting all forms of 2,4-D. researchgate.net

Chromatographic and Spectrometric Techniques for Trace Analysis

Chromatographic methods coupled with mass spectrometry are the gold standard for the sensitive and selective determination of 2,4-D at trace levels in environmental samples.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing 2,4-D. usgs.govnih.gov However, due to the low volatility of the acidic form of 2,4-D, a derivatization step is necessary to convert it into a more volatile ester form. nih.govnih.gov This process not only improves its chromatographic behavior but also enhances its detectability.

Common derivatizing agents include diazomethane (B1218177), which forms the methyl ester of 2,4-D. nih.govnih.gov However, due to the hazards associated with diazomethane, alternative reagents like boron trichloride/2-chloroethanol, which forms the 2-chloroethyl ester, have been investigated. nih.gov Other derivatization approaches include the use of trimethylsilyldiazomethane (B103560) to create trimethylsilyl (B98337) esters or pentafluorobenzyl bromide to form pentafluorobenzyl esters. researchgate.netspringernature.com

Following derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized 2,4-D from other compounds in the sample based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique "fingerprint" for identification and quantification. Selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized 2,4-D. researchgate.netepa.govepa.gov

Table 2: Derivatization Agents for GC-MS Analysis of 2,4-D

Derivatizing Agent Resulting Derivative Advantages Disadvantages
Diazomethane nih.govnih.gov Methyl ester Effective and widely used Toxic and explosive
Boron trichloride/2-chloroethanol nih.gov 2-chloroethyl ester Less toxic alternative to diazomethane Can produce background peaks nih.gov
Trimethylsilyldiazomethane researchgate.net Trimethylsilyl ester Effective ---
Pentafluorobenzyl bromide springernature.com Pentafluorobenzyl ester --- ---
Boron trifluoride-methanol epa.gov Methyl ester Effective Requires heating epa.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly popular method for the analysis of 2,4-D in environmental samples. deswater.comresearchgate.nettdl.org A significant advantage of LC-MS/MS is that it often does not require a derivatization step, allowing for a more direct and potentially faster analysis. deswater.comoup.com

In LC-MS/MS, the sample is first separated by liquid chromatography, typically using a reversed-phase column. oup.comresearchgate.net The eluent from the LC column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to ionize the 2,4-D molecules, usually in negative ion mode. oup.comresearchgate.net

The tandem mass spectrometer (MS/MS) provides a high degree of selectivity and sensitivity through a technique called multiple reaction monitoring (MRM). oup.comresearchgate.net In MRM, the first mass spectrometer selects the precursor ion of 2,4-D (the ionized molecule). This ion is then fragmented, and the second mass spectrometer monitors for specific product ions. This two-stage filtering process significantly reduces background noise and allows for the accurate quantification of 2,4-D even at very low concentrations. oup.comresearchgate.net LC-MS/MS methods have been successfully developed for the determination of 2,4-D in various matrices, including water, soil, and food products like soybeans, corn, eggs, and milk. researchgate.netscielo.brtdl.org

Table 3: LC-MS/MS Parameters for 2,4-D Analysis

Parameter Typical Setting Purpose
Chromatography Column Reversed-phase (e.g., C8, C18) oup.comresearchgate.net Separates 2,4-D from other compounds.
Ionization Mode Negative Electrospray Ionization (ESI) oup.comresearchgate.net Creates negatively charged ions of 2,4-D.
Detection Mode Multiple Reaction Monitoring (MRM) oup.comresearchgate.net Provides high selectivity and sensitivity by monitoring specific precursor and product ions.
Precursor Ion (m/z) ~219 or ~221 Corresponds to the molecular weight of the deprotonated 2,4-D molecule.
Product Ions (m/z) ~161, ~163 Characteristic fragments of the 2,4-D molecule.

The environmental fate of 2,4-D involves its transformation into various metabolites and degradation products. Key transformation products include 2,4-dichlorophenol (B122985) (2,4-DCP), 4-chlorophenol (B41353) (4-CP), and 2,4-dichloroanisole (B165449) (2,4-DCA). epa.govepa.gov The detection and quantification of these compounds are crucial for a comprehensive assessment of environmental contamination.

Advanced analytical methods, primarily LC-MS/MS and GC-MS, are employed for the simultaneous analysis of 2,4-D and its transformation products. epa.govepa.gov For instance, a single analytical method using LC-MS/MS can quantify 2,4-D, 2,4-DCP, and 4-CP in water samples. epa.gov Similarly, GC-MS can be used to determine 2,4-DCA. epa.gov These methods often involve solid-phase extraction for sample pre-concentration and clean-up. epa.govepa.gov The development of such multi-residue methods allows for a more complete understanding of the environmental impact of 2,4-D use.

Novel Biosensor and Immunochemical Approaches for Environmental Screening

While chromatographic methods provide high accuracy and sensitivity, they can be time-consuming and require expensive instrumentation. nih.govoup.com For rapid, on-site screening of environmental samples, novel biosensor and immunochemical approaches have been developed.

Immunochemical methods, such as enzyme-linked immunosorbent assay (ELISA) and flow injection immunoanalysis (FIIA), utilize the specific binding between an antibody and 2,4-D. epa.govacs.orgnih.gov These methods can be highly sensitive, with detection limits for 2,4-D in water samples reaching the sub-microgram per liter level. acs.org Commercially available immunoassay test kits offer a rapid and cost-effective way to screen a large number of samples for the presence of 2,4-D. epa.gov However, these methods can sometimes suffer from cross-reactivity with structurally similar compounds. epa.govnih.gov A fluorescence polarization immunoassay (FPIA) has also been developed for the rapid detection of 2,4-D in juice and water samples. mdpi.com

Biosensors represent another promising approach for the environmental monitoring of 2,4-D. nih.govoup.comnih.gov These devices combine a biological recognition element with a physicochemical transducer to generate a measurable signal in the presence of the target analyte. For example, a whole-cell biosensor using Agrobacterium tumefaciens has been developed for the detection of 2,4-D. nih.gov This biosensor demonstrated a good detection limit and stability. nih.gov Electrochemical biosensors, including those based on molecularly imprinted polymers (MIPs) on pencil graphite (B72142) electrodes, have also been reported for the detection of 2,4-D. nih.govresearchgate.net These biosensors offer the potential for portable, real-time analysis of 2,4-D in environmental samples. oup.comnih.gov

Method Validation, Quality Assurance, and Inter-laboratory Comparison in Environmental Monitoring Research

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. For the environmental detection and quantification of 2,4-D, this involves evaluating several key performance characteristics to ensure the method is reliable across various matrices like water and soil. researchgate.net Analytical methods for 2,4-D and its related compounds often employ techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography/Mass Spectrometry (GC/MS), and Liquid Chromatography with tandem mass spectrometry (LC/MS/MS). epa.govdeswater.comepa.gov

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically demonstrated by a high correlation coefficient (R²) for the calibration curve. Studies show excellent linearity for 2,4-D analysis, with R² values often exceeding 0.999. deswater.comsemanticscholar.org

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. For 2,4-D in water, LOQs as low as 0.01 µg/L have been achieved using HPLC and 0.10 µg/L using LC/MS/MS. epa.govdeswater.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples. Acceptable recovery ranges are typically between 70% and 120%. nih.gov For 2,4-D, recovery percentages in water and soil have been reported in the range of 80% to 115%. deswater.comsemanticscholar.org

Precision: The degree of agreement among independent measurements under specified conditions, usually expressed as the relative standard deviation (RSD). For 2,4-D analysis, intra-day and inter-day precision studies have reported RSDs well below 10%. deswater.com

The following table summarizes validation data from various studies on the analysis of 2,4-D in environmental samples.

Table 1: Examples of Method Validation Parameters for 2,4-D Analysis in Water

Analytical Method Matrix LOQ (µg/L) LOD (µg/L) Linearity (R²) Recovery (%) Source(s)
LC/MS/MS Drinking, Ground, Surface Water 0.10 Not Reported Not Reported Not Reported epa.gov
HPLC-UV Water 0.01 0.004 0.9999 95.98 - 115 deswater.com
HPLC Water 2.0 0.45 ≥ 0.9996 80 - 100 semanticscholar.orgresearchgate.net

Quality Assurance and Quality Control

For the environmental monitoring of 2,4-D, a robust QA/QC program includes:

Adherence to Good Laboratory Practices (GLP): Many validation studies are conducted in accordance with GLP standards to ensure the quality and integrity of the data. epa.gov

Use of Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of 2,4-D helps to verify the accuracy of the analytical method.

Control Blanks and Spikes: Method blanks are analyzed to check for contamination, while matrix spikes are used to assess method performance and potential matrix effects in specific samples like ground or surface water. epa.gov

Replicate Analyses: Analyzing replicate samples provides a measure of the method's precision. eurl-pesticides.eu

Standard Operating Procedures (SOPs): All analytical procedures should be thoroughly documented in SOPs to ensure consistency over time and between different analysts.

Proficiency Testing: Regular participation in proficiency testing schemes provides an external and objective assessment of a laboratory's analytical performance. umweltbundesamt.at

A significant challenge in 2,4-D analysis is managing matrix effects, where interferences from other components in the sample can affect the accuracy of quantification. epa.govresearchgate.net For example, significant interferences have been observed in the analysis of 2,4-D in ground and surface water, sometimes reaching 20-30% of the LOQ, which can compromise the reliability of results at low concentrations. epa.gov

Inter-laboratory Comparison

Inter-laboratory comparisons, including proficiency tests (PT), are crucial for assessing the reproducibility of analytical methods and evaluating the performance of different laboratories. In these studies, identical, homogenous samples are distributed to multiple laboratories for analysis. The results are then compared to an assigned value to identify any systematic biases or inconsistencies among the participating labs. nih.gov

While large-scale inter-laboratory studies specifically for 2,4-D are not always published, studies on similar pesticides like other herbicides provide valuable insights into the potential sources of variability. These factors include:

Sample Handling and Shipping: The method of shipping samples (e.g., extracted on solid-phase extraction disks vs. liquid samples) can impact analyte recovery. nih.gov Studies have shown that in-house analysis can yield higher recoveries compared to samples shipped to a central laboratory for analysis. nih.gov

Extraction Efficiency: The choice of extraction material and procedure can lead to different recovery rates between labs.

Matrix Differences: The composition of the water sample (e.g., deionized water vs. surface water) can significantly affect analyte recovery, with some laboratories showing higher recovery in one matrix over the other. nih.gov

Analytical Technique: While methods may be similar, minor differences in instrumentation and calibration can contribute to variability.

An inter-laboratory study involving seven laboratories analyzing four pesticides (including the herbicides atrazine (B1667683) and bromacil) in deionized and surface water highlighted these challenges. nih.gov The results showed significant interactions between the laboratory, the type of analysis (in-house vs. shipped), and the water source, indicating that all these factors contribute to inter-laboratory variability. nih.gov For some compounds, recoveries were consistently lower for shipped samples, suggesting potential degradation or loss during transit. nih.gov

Table 2: Illustrative Findings from an Inter-laboratory Comparison Study on Pesticide Recovery from Water

Parameter Finding Implication for 2,4-D Monitoring Source(s)
Analysis Location Samples analyzed in-house generally had higher recoveries than those shipped to a central lab. Highlights the importance of validating sample preservation and shipping protocols. nih.gov
Laboratory Performance Significant variability in recoveries was observed among the seven participating laboratories. Demonstrates the need for proficiency testing to ensure comparable data quality across different labs. nih.gov
Matrix Effect The difference in water source (deionized vs. surface water) had a significant impact on pesticide recovery. Methods must be validated for each specific environmental matrix being tested. nih.gov

| Analyte Stability | Some compounds showed lower recovery in shipped samples, indicating potential loss during transport. | The stability of 2,4-D during storage and transport must be confirmed. | nih.govnih.gov |

By integrating rigorous method validation, continuous quality assurance, and participation in inter-laboratory comparison studies, the scientific community can generate high-quality, reliable data on the environmental presence of Bis(2,4-dichlorophenoxy)acetic acid.

Ecological Risk Assessment and Environmental Policy Research Implications

Development of Ecological Risk Assessment Models for the Compound in Aquatic and Terrestrial Systems

The ecological risk assessment (ERA) for bis(2,4-dichlorophenoxy)acetic acid, commonly known as 2,4-D, involves a multi-step process to evaluate potential risks to non-target plants and animals in both aquatic and terrestrial ecosystems. blm.gov Central to this process is the use of sophisticated computer models that predict the environmental concentrations of the herbicide and its potential transport from the application site. blm.gov These models are crucial for estimating exposure levels in various environmental compartments such as soil, water, and air. nih.gov

For terrestrial applications, models are used to estimate runoff, soil adsorption, degradation, and leaching potential. juniperpublishers.com The Groundwater Loading Effects of Agricultural Management Systems (GLEAMS) model, for instance, has been utilized to assess the effects of 2,4-D esters by incorporating their specific chemical and physical properties. usda.gov For off-site transport due to spray drift, a significant pathway of exposure, the AgDRIFT® model is employed to estimate herbicide movement away from the target area. blm.gov

In aquatic environments, risk assessment models evaluate scenarios such as the direct application of 2,4-D for weed control, as well as indirect contamination from runoff and spray drift. 24d.info The U.S. Environmental Protection Agency (EPA) utilizes a suite of aquatic models to estimate pesticide concentrations. epa.gov The Pesticide in Water Calculator (PWC) simulates pesticide applications and their subsequent movement into and fate within water bodies. epa.gov For specialized aquatic environments like rice paddies or cranberry bogs, the Pesticide Flooded Application Model (PFAM) offers a more advanced evaluation, accounting for specific water and pest management practices. epa.gov To assess the potential for bioaccumulation in the aquatic food web, the KABAM (Kow-based Aquatic Bioaccumulation Model) is used to estimate risks to birds and mammals that consume contaminated aquatic life. epa.gov Furthermore, the Aquatic Tri-trophic Ecological Risk Assessment Model (A-TERAM) has been developed to provide a more accurate evaluation by integrating the life history of species across three trophic levels (algae, daphnia, fish) and their ecological interactions. nies.go.jp

These models form the basis of a conceptual framework that outlines the working hypotheses of how 2,4-D might pose hazards to ecosystems and various ecological receptors through different exposure pathways. blm.gov

Table 1: Key Models Used in the Ecological Risk Assessment of 2,4-D

Model NameSystemPurposeKey Features
AgDRIFT® Terrestrial/AquaticEstimates off-site herbicide transport from spray drift. blm.govSimulates aerial and ground spray applications.
GLEAMS TerrestrialAssesses pesticide leaching and runoff from agricultural fields. usda.govIncorporates chemical properties and environmental conditions.
PWC AquaticSimulates pesticide transport to and fate in surface and ground water. epa.govProvides estimates for drinking water and ecological assessments.
PFAM AquaticEstimates surface water exposure from pesticide use in flooded fields (e.g., rice paddies). epa.govAccounts for water management, degradation, and post-processing of discharged water.
KABAM AquaticEstimates bioaccumulation in freshwater aquatic food webs. epa.govAssesses risks to mammals and birds from consuming contaminated aquatic prey.
A-TERAM AquaticEvaluates effects on the ecosystem by incorporating life history and interactions of three trophic levels. nies.go.jpRequires basic ecotoxicity data (LC50, EC50, NOEC) for algae, daphnia, and fish.

Integration of Research Findings into Environmental Quality Guidelines and Monitoring Programs

Research findings on the environmental fate, persistence, and ecotoxicological effects of 2,4-D are fundamental to establishing environmental quality guidelines and designing effective monitoring programs. nih.govresearchgate.net Regulatory bodies rely on a comprehensive evaluation of scientific data to set protective limits for 2,4-D residues in various environmental media. 24d.info The process involves comparing Estimated Environmental Concentrations (EECs), often derived from the models mentioned previously, with established toxicological endpoints or guidance values, such as Drinking Water Levels of Concern (DWLOCs). 24d.info If EECs remain below these established thresholds, the risk is generally considered not to be of concern. 24d.info

Environmental monitoring programs are essential for verifying the accuracy of model predictions and for detecting the actual presence and concentration of 2,4-D in the environment. nih.govnih.gov Studies have shown that the highest concentrations of 2,4-D are typically found in soil, air, and surface water near treated crop fields, highlighting the need for localized mitigation strategies. nih.govresearchgate.net Due to its high water solubility and mobility, 2,4-D is a significant concern for soil and groundwater contamination and has been frequently detected in rivers and streams. researchgate.netresearchgate.net Monitoring data provide crucial context to model results and help confirm whether environmental concentrations are likely to exceed estimates. 24d.info

Table 2: Environmental Fate and Guideline Integration for 2,4-D

ParameterFinding / ObservationImplication for Guidelines & MonitoringSource(s)
Persistence (Half-life) Soil (field dissipation): a few days to a few weeks. nih.gov Aquatic (aerobic): ~15 days. nih.gov Aquatic (anaerobic): 41 to 333 days. nih.govGuides the frequency and duration of monitoring post-application. Informs risk assessments regarding potential for accumulation. nih.gov
Mobility High water solubility and potential to be highly mobile in soil. juniperpublishers.comresearchgate.net Low adsorption to soils and sediments. nih.govPrioritizes monitoring of surface and groundwater, especially in agricultural areas. researchgate.netnih.gov juniperpublishers.comresearchgate.netnih.gov
Environmental Concentrations Highest concentrations detected in soil, air, and surface water near application sites. nih.govSupports the need for targeted, local mitigation and monitoring programs. nih.gov nih.gov
Bioaccumulation Low potential for bioconcentration in aquatic species (BCF of 1 in carp). nih.govBioaccumulation is a lower priority for monitoring compared to water and soil contamination. nih.gov
Regulatory Comparison Estimated Environmental Concentrations (EECs) are compared to Drinking Water Levels of Concern (DWLOCs). 24d.infoA primary method for assessing risk from drinking water exposure in regulatory frameworks. 24d.info
Biomonitoring Urinary levels in the general population are very low, often near the level of detection. nih.gov Occupational exposures are higher but generally below guidance values. nih.govnih.govProvides real-world exposure data to validate and refine risk assessments and protective guidelines. nih.govnih.gov

Comparative Ecotoxicology with Structurally Related Environmental Contaminants

The ecotoxicology of 2,4-D is often evaluated by comparing its different chemical forms (e.g., acid, salts, and esters) and other structurally related herbicides. nih.govresearchgate.netepa.gov These comparisons are vital because different formulations can exhibit varying degrees of toxicity to non-target organisms. juniperpublishers.comepa.gov

In general, the ester forms of 2,4-D are more toxic to fish and aquatic invertebrates than the salt and acid forms. juniperpublishers.comepa.gov For example, risk assessments have determined that while the acid and amine salt forms are considered "practically non-toxic" to "slightly toxic" to fish, the ester forms can range from "slightly toxic" to "highly toxic." epa.gov One study found that the 2,4-D ethylhexyl ester form demonstrated higher acute toxicity to the common carp (B13450389) (Cyprinus carpio) compared to the 2,4-D acid form, inducing symptoms such as excitation, loss of balance, and lack of response to stimuli. researchgate.net In contrast, daphnids (Daphnia magna) were found to be more sensitive than fish to the toxic action of 2,4-D-based herbicides. researchgate.net

Subchronic toxicity studies in rats have been conducted to compare the effects of 2,4-D acid, the dimethylamine (B145610) salt (DMA), and the 2-ethylhexyl ester (2-EHE). nih.gov These studies demonstrated that, on an acid equivalent basis, the different forms of 2,4-D exhibited comparable toxicities, leading to similar findings such as changes in organ weights and effects on red blood cell mass. nih.gov This supports the regulatory approach of often assessing risk based on the 2,4-D acid equivalent.

Comparisons are also made with other herbicides that may be used in mixtures with 2,4-D. A study assessing acute toxicity in aquatic organisms found that a mixture of 2,4-D and bromoxynil (B128292) showed a moderate toxicity to both fish and daphnia. researchgate.net Such comparative data are crucial for understanding the potential additive or synergistic effects of herbicide mixtures in the environment and for developing comprehensive risk assessments that reflect real-world application scenarios.

Table 3: Comparative Acute Ecotoxicity of 2,4-D Forms and Mixtures

OrganismCompound / MixtureToxicity FindingSource(s)
Fish (general) 2,4-D Acid and Amine Salts"Practically non-toxic" to "slightly toxic" epa.gov
Fish (general) 2,4-D Esters"Slightly toxic" to "highly toxic" epa.gov
Cyprinus carpio (Carp) 2,4-D AcidLC₅₀ (96 h) = 18.88 mg a.s./L researchgate.net
Cyprinus carpio (Carp) 2,4-D Ethylhexyl EsterHigher toxicity than acid form; LC₅₀ (96 h) = 0.11 mg a.s./L researchgate.net
Daphnia magna 2,4-D AcidLow toxicity; Mean inhibitory concentration = 10.66 mg a.s./L researchgate.net
Daphnia magna 2,4-D + Bromoxynil MixtureModerate toxicity; Mean inhibitory concentration = 0.20 mg a.s./L researchgate.net
Freshwater Invertebrates 2,4-D Esters"Moderately toxic" epa.gov

Note: a.s. = active substance; LC₅₀ = Lethal Concentration for 50% of the population.

Future Research Directions and Emerging Scientific Questions

Development of Novel Bioremediation Strategies Based on Microbial Degradation Research

Bioremediation, which utilizes microorganisms to break down or reduce the toxicity of pollutants, is considered an environmentally sustainable and cost-effective method for addressing 2,4-D contamination. nih.gov Future research is increasingly focused on harnessing and enhancing the natural capabilities of microorganisms for more efficient cleanup of 2,4-D-polluted environments.

A primary avenue of future research involves the isolation and characterization of new microbial strains with high degradation efficiency for 2,4-D. nih.govnih.gov Scientists have already identified several bacterial and fungal genera, such as Sphingomonas, Pseudomonas, Cupriavidus, and Achromobacter, that can degrade 2,4-D. mdpi.comnih.gov For example, Achromobacter sp. strain LZ35 has demonstrated the ability to use 2,4-D as its sole carbon and energy source. nih.gov Similarly, a bacterial consortium has shown the capacity to reduce 2,4-D levels in sterilized soil by up to 95.8% over four weeks. researchgate.net Future work will likely involve screening diverse environments, including historically contaminated sites, for novel microorganisms with even more robust degradation capabilities.

Another promising area is the use of synthetic biology and genetic engineering to create highly effective engineered bacteria for 2,4-D bioremediation. nih.govnih.gov By reconstructing the complete degradation pathway of 2,4-D in a host organism like Escherichia coli, researchers have created engineered strains that can completely degrade 0.5 mM of 2,4-D within 6 hours. nih.gov This approach offers the potential to design microbial consortia with complementary metabolic functions, tailored to specific environmental conditions and contaminant mixtures. nih.gov

Furthermore, research into combined remediation strategies, such as pairing microbial degradation with phytoremediation (the use of plants to clean up pollutants), is gaining traction. mdpi.com This integrated approach can leverage the cost-effectiveness of phytoremediation with the faster and more complete degradation offered by microorganisms. mdpi.com The development of immobilized microbial consortiums, where microorganisms are attached to a carrier material, also shows significant promise for enhancing the survival and effectiveness of bioremediation agents in the soil. mdpi.com

Application of "-omics" Technologies in Environmental Studies

The advent of "-omics" technologies, such as metagenomics and metabolomics, is revolutionizing the study of 2,4-D in the environment. These powerful tools provide a comprehensive view of microbial communities and their metabolic activities, offering unprecedented insights into the fate and impact of this herbicide.

Metagenomics, the study of genetic material recovered directly from environmental samples, allows scientists to analyze the entire microbial community in a contaminated site without the need to culture individual species in the lab. wikipedia.org This is particularly valuable for understanding the diversity of catabolic pathways present in the soil and how they can be harnessed for enhanced bioremediation. nih.gov By using techniques like Illumina MiSeq sequencing of 16S rRNA genes, researchers can monitor shifts in microbial community composition in response to 2,4-D contamination and identify key players in its degradation. nih.govmdpi.com Third-generation sequencing technologies, with their ability to produce longer reads, are expected to further enhance the speed and accuracy of metagenomic analyses. wikipedia.org

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, provides a functional readout of the physiological state of an ecosystem. In the context of 2,4-D, metabolomics can be used to trace the breakdown products of the herbicide and understand how it is processed by microbial communities. nih.gov Isotope tracing methods, for instance, have been used to show that metabolites of 2,4-D are incorporated into the tricarboxylic acid cycle in engineered bacteria. nih.gov Untargeted metabolomics analysis can provide a broad snapshot of the metabolic changes occurring in a microbial community in response to 2,4-D exposure. frontiersin.org

The integration of these "-omics" technologies will be crucial for a more holistic understanding of the complex interactions between 2,4-D, microbial ecosystems, and the broader environment.

Research on Long-term, Low-Level Exposure Effects on Ecosystem Resilience

Future studies should focus on assessing the subtle, yet potentially significant, impacts of persistent, low concentrations of 2,4-D on non-target organisms and ecological processes. researchgate.net This includes investigating potential effects on growth, reproduction, and behavior in a variety of species across different trophic levels. researchgate.netnih.gov For example, research has shown that commercial formulations of 2,4-D can decrease dissolved oxygen levels in waterways, creating an environment that may not sustain ecological development. beyondpesticides.org

Assessing the impact on ecosystem services, such as water quality, soil health, and biodiversity, is another crucial aspect. wisconsin.gov Due to its mobility and high water solubility, 2,4-D poses a concern for soil and groundwater contamination, which can have far-reaching effects on the environment. researchgate.net The introduction of 2,4-D resistant crops may lead to increased use and potentially higher residue levels in the environment, making research into long-term effects even more urgent. researchgate.net

Global Research Collaboration and Data Standardization for Comprehensive Environmental Assessment

Addressing the global challenge of 2,4-D contamination requires a coordinated international effort. Future progress will depend on fostering global research collaboration and establishing standardized methods for data collection and analysis.

Scientometric reviews have highlighted the importance of international collaboration in advancing our understanding of 2,4-D's toxicology and environmental impact. nih.govresearchgate.net Collaborative efforts allow for the sharing of data, expertise, and resources, leading to more comprehensive and robust assessments.

A significant hurdle in conducting large-scale environmental assessments is the lack of standardized data. nih.gov Different studies often use varying methodologies, making it difficult to compare and aggregate results. The development of a single, aggregated pesticide database with standardized quality control and assurance practices is essential for conducting accurate ecological risk assessments. nih.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established data requirements and test guidelines for pesticide registration, which can serve as a foundation for international standards. orst.eduepa.govepa.govecfr.gov

Harmonizing data collection protocols and analytical methods across different countries and research groups will enable more meaningful interpretation of study results and facilitate a more comprehensive global assessment of 2,4-D's environmental footprint. researchgate.net International organizations like the World Health Organization have played a role in evaluating the environmental risks of 2,4-D, and continued international cooperation will be vital for addressing this ongoing environmental issue. who.int

Q & A

Basic: How can researchers optimize the synthesis of Bis(2,4-dichlorophenoxy)acetic acid for high-purity yields?

Methodological Answer:
A standard method involves refluxing 2,4-dichlorobenzoic acid in methanol with concentrated sulfuric acid (1:20 molar ratio) for 4 hours, followed by precipitation in ice water, filtration, and recrystallization from ethanol to achieve >98% purity . For improved reaction efficiency, inverse phase transfer catalysis (IPTC) can be employed, where phase-transfer agents (e.g., quaternary ammonium salts) enhance the reaction rate between immiscible reactants. Kinetic studies under IPTC conditions suggest optimizing parameters like catalyst concentration (0.5–2.0 mol%) and temperature (50–70°C) to maximize yield .

Basic: What experimental approaches are used to assess this compound’s solubility in organic solvents?

Methodological Answer:
Solubility is determined via gravimetric or spectroscopic methods in 15+ solvents (e.g., ethanol, toluene). For instance, thermodynamic modeling using the Apelblat equation or NRTL model correlates solubility with temperature (278–328 K). Data shows solubility ranges from 0.089 g/100 mL in water to 45.2 g/100 mL in acetone at 298 K, critical for formulation design .

Basic: How does this compound function as a synthetic auxin in plant physiology?

Methodological Answer:
As a synthetic auxin, it mimics indole-3-acetic acid (IAA) by binding to TIR1/AFB auxin receptors, triggering gene expression (e.g., YUCCA for endogenous auxin biosynthesis). At low concentrations (0.1–10 µM), it promotes root elongation; at higher doses (>50 µM), it acts as a herbicide by disrupting membrane integrity and inducing ethylene biosynthesis .

Advanced: What kinetic models are applicable to this compound synthesis under inverse phase transfer catalysis?

Methodological Answer:
The pseudo-first-order kinetic model is used, where the rate constant kobsk_{\text{obs}} depends on catalyst concentration and interfacial area. For example, IPTC studies report kobs=1.2×103s1k_{\text{obs}} = 1.2 \times 10^{-3} \, \text{s}^{-1} with tetrabutylammonium bromide. Advanced models integrate mass transfer coefficients and Arrhenius equations to predict activation energy (e.g., 45–60 kJ/mol) .

Advanced: How can physiologically based pharmacokinetic (PBPK) models improve human exposure risk assessments?

Methodological Answer:
PBPK models integrate toxicokinetic data (absorption, distribution, metabolism, excretion) from animal studies (e.g., rodent oral LD₅₀: 639 mg/kg) and human biomonitoring (urinary half-life: 10–33 hours). Key parameters include partition coefficients (log P = 2.81) and metabolic clearance rates (CYP450-mediated oxidation). EPA’s Chemical Data Access Tool provides datasets for model validation .

Advanced: What methodologies resolve contradictions in epidemiological data on occupational exposure risks?

Methodological Answer:
Cohort studies (e.g., Burns et al., 2001) analyze mortality rates using standardized mortality ratios (SMRs) and adjust for confounders (smoking, co-exposures). For example, a 20-year follow-up of 2,4-D-exposed workers showed no significant SMR increase for lymphoma (SMR = 1.12, 95% CI: 0.89–1.40). Meta-analyses of case-control studies further validate findings via funnel plots and sensitivity analyses .

Basic: What analytical techniques quantify this compound in environmental samples?

Methodological Answer:
EPA Method 615 uses GC-ECD or HPLC-MS/MS with detection limits of 0.1 µg/L in water. Solid-phase extraction (C18 cartridges) pre-concentrates samples, while isotopic dilution (e.g., ¹³C-labeled internal standards) enhances accuracy. For soil, Soxhlet extraction with acetone-hexane (1:1) achieves >90% recovery .

Advanced: How do environmental fate models predict the degradation pathways of this compound?

Methodological Answer:
Fate models (e.g., EPI Suite) incorporate soil sorption coefficients (Koc = 20–50 mL/g) and half-lives (t₁/₂ = 10–14 days in aerobic soil). Photolysis via UV irradiation (λ = 290 nm) generates 2,4-dichlorophenol, while microbial degradation produces non-toxic metabolites (e.g., chlorocatechols). Monitoring data from EPA’s National Contaminant Occurrence Database (NCOD) validate model outputs .

Basic: What experimental designs distinguish this compound’s herbicidal action from phytotoxic effects?

Methodological Answer:
Dose-response assays on model plants (e.g., Arabidopsis thaliana) compare root inhibition (EC₅₀ = 0.1 mM) to leaf chlorosis (EC₅₀ = 1.5 mM). Transcriptomic profiling (RNA-seq) identifies auxin-responsive genes (Aux/IAA, SAUR) upregulated at low doses versus oxidative stress markers (GST, POD) at high doses .

Advanced: What computational strategies predict the endocrine-disrupting potential of this compound derivatives?

Methodological Answer:
QSAR models (e.g., OECD Toolbox) screen derivatives using molecular descriptors (polar surface area, H-bond acceptors). Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to estrogen receptor alpha (ERα). Derivatives like butyl esters (log P = 4.2) show higher bioaccumulation potential than the parent acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.